

Methyl 3-(piperazin-1-yl)propanoate molecular weight

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Compound of Interest

Compound Name: *Methyl 3-(piperazin-1-yl)propanoate*

Cat. No.: *B1590992*

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An In-depth Technical Guide to **Methyl 3-(piperazin-1-yl)propanoate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Methyl 3-(piperazin-1-yl)propanoate**, a key chemical intermediate in pharmaceutical research and development. It covers the molecule's physicochemical properties, a detailed synthesis protocol, and its strategic application in modern drug design, particularly as a versatile linker and scaffold.

Core Chemical and Physical Properties

Methyl 3-(piperazin-1-yl)propanoate is a piperazine derivative valued for its bifunctional nature, incorporating both a secondary amine and a methyl ester. These features make it an ideal starting point for further chemical modification. The compound is typically handled as a free base or as a more stable dihydrochloride salt. All quantitative data is summarized in the tables below for clarity and comparison.

Table 1: Physicochemical Properties of **Methyl 3-(piperazin-1-yl)propanoate** (Free Base)

Property	Value
Molecular Weight	172.228 g/mol
Molecular Formula	C ₈ H ₁₆ N ₂ O ₂
CAS Number	43032-40-2
IUPAC Name	methyl 3-(piperazin-1-yl)propanoate
SMILES	COC(=O)CCN1CCNCC1
InChI Key	BVNFBHOJDPAZAX-UHFFFAOYSA-N
Predicted Boiling Point	261.5 ± 25.0 °C
Predicted Density	1.027 ± 0.06 g/cm ³

Table 2: Properties of **Methyl 3-(piperazin-1-yl)propanoate** Dihydrochloride

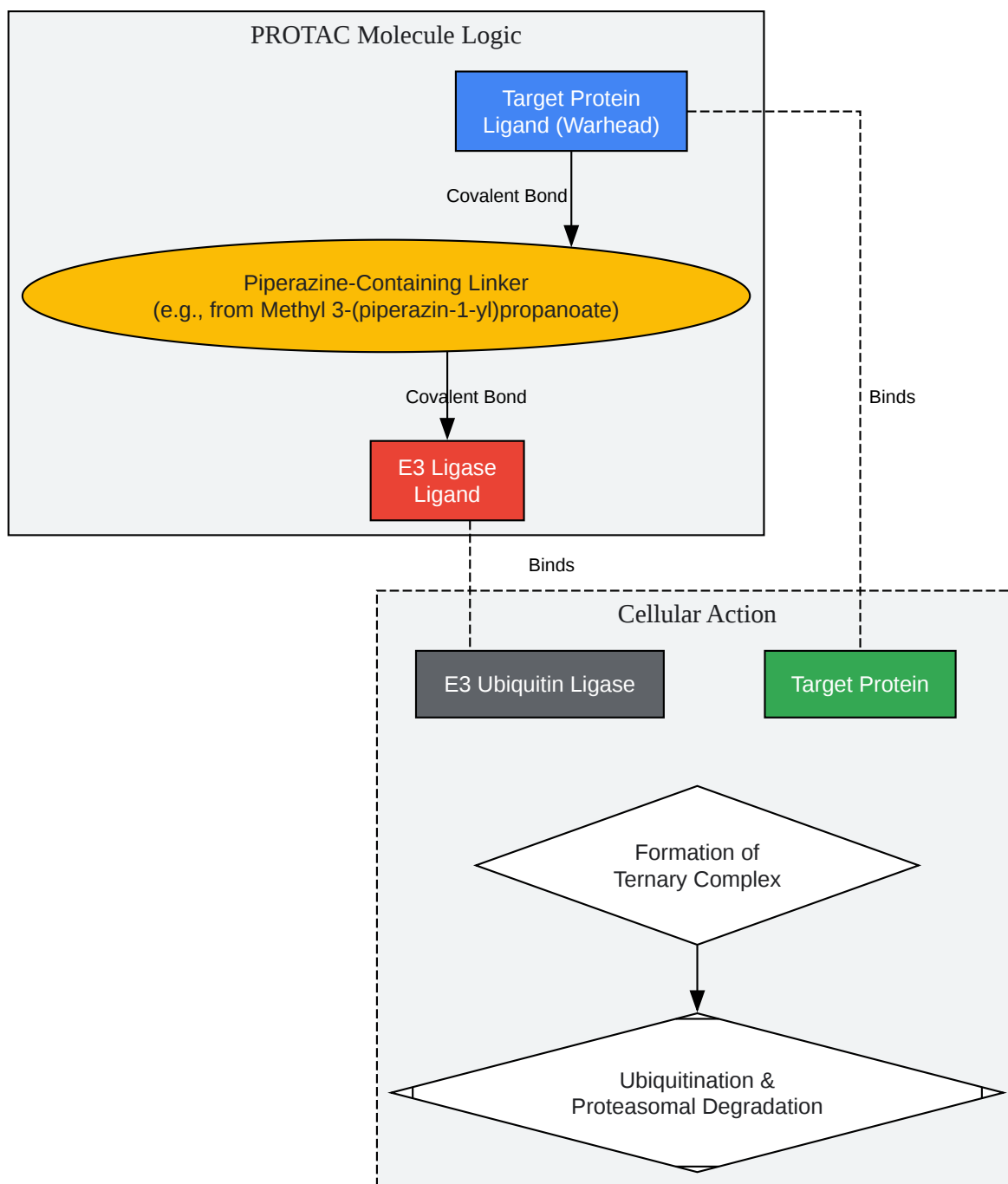
Property	Value
Molecular Weight	245.14 g/mol
Molecular Formula	C ₈ H ₁₈ Cl ₂ N ₂ O ₂
CAS Number	82972-28-9

Role in Drug Discovery and Development

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion can significantly enhance the aqueous solubility and pharmacokinetic profile of a drug candidate. **Methyl 3-(piperazin-1-yl)propanoate** serves as a critical building block, leveraging the advantageous properties of the piperazine core.

Its primary application is as a linker molecule. The semi-rigid structure of the piperazine ring restricts rotational freedom, which can be beneficial in positioning pharmacophores correctly for target engagement.^[1] Furthermore, the nitrogen atoms can be protonated, improving solubility and aiding membrane translocation.^{[1][2][3]}

A prominent application is in the design of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[2][3] The piperazine moiety is frequently incorporated into the linker that connects the target-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1][2][3] This strategic placement influences the molecule's overall geometry, solubility, and cell permeability, which are critical for its efficacy.[4]

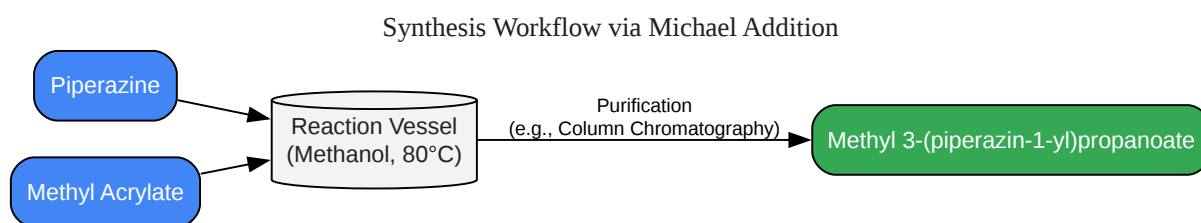


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Logical diagram of a piperazine linker in a PROTAC.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing **Methyl 3-(piperazin-1-yl)propanoate** is through a Michael addition reaction. This involves the conjugate addition of piperazine to methyl acrylate. The protocol provided below is a representative procedure based on established methods for similar amine-acrylate additions.[5][6]



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